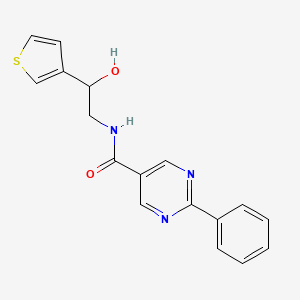![molecular formula C17H20N2O2 B6640226 1-[(1-Hydroxycyclobutyl)methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B6640226.png)
1-[(1-Hydroxycyclobutyl)methyl]-3-(naphthalen-1-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-Hydroxycyclobutyl)methyl]-3-(naphthalen-1-ylmethyl)urea, also known as HCMNU, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. HCMNU belongs to the class of compounds known as alkylating agents, which are used to treat various types of cancer by interfering with the DNA of cancer cells.
Mécanisme D'action
1-[(1-Hydroxycyclobutyl)methyl]-3-(naphthalen-1-ylmethyl)urea works by forming covalent bonds with DNA, which leads to the formation of cross-links between DNA strands. This cross-linking interferes with the normal replication and transcription of DNA, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in DNA replication and repair.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(1-Hydroxycyclobutyl)methyl]-3-(naphthalen-1-ylmethyl)urea is its broad spectrum of activity against different types of cancer. Additionally, this compound has been shown to be effective against cancer cells that are resistant to other types of chemotherapy. However, this compound also has some limitations. It can cause damage to normal cells in addition to cancer cells, which can lead to unwanted side effects. Additionally, this compound can be difficult to administer due to its low solubility in water.
Orientations Futures
There are a number of potential future directions for research on 1-[(1-Hydroxycyclobutyl)methyl]-3-(naphthalen-1-ylmethyl)urea. One area of interest is the development of new formulations of this compound that are more soluble in water, which would make it easier to administer. Additionally, researchers are interested in exploring the use of this compound in combination with other chemotherapy drugs, which may enhance its effectiveness. Finally, there is ongoing research into the potential use of this compound in other areas, such as the treatment of viral infections.
Méthodes De Synthèse
1-[(1-Hydroxycyclobutyl)methyl]-3-(naphthalen-1-ylmethyl)urea can be synthesized through a multi-step process that involves the reaction of cyclobutanone with hydroxylamine to form 1-hydroxycyclobutanone. This intermediate is then reacted with naphthalen-1-ylmethanamine to form the final product, this compound.
Applications De Recherche Scientifique
1-[(1-Hydroxycyclobutyl)methyl]-3-(naphthalen-1-ylmethyl)urea has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer types, including breast, lung, and colon cancer. This compound works by interfering with the DNA of cancer cells, which prevents them from dividing and growing.
Propriétés
IUPAC Name |
1-[(1-hydroxycyclobutyl)methyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-16(19-12-17(21)9-4-10-17)18-11-14-7-3-6-13-5-1-2-8-15(13)14/h1-3,5-8,21H,4,9-12H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDZGLRBPWBXJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)NCC2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-benzylpyrrolidin-2-yl)methyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B6640145.png)
![N-[2-[(1-hydroxycycloheptyl)methylamino]-2-oxoethyl]-2-phenylacetamide](/img/structure/B6640163.png)
![1-(2-fluorophenyl)-N-[(1-hydroxycycloheptyl)methyl]-5-methylpyrazole-4-carboxamide](/img/structure/B6640169.png)
![4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile](/img/structure/B6640180.png)
![2-(1-hydroxycyclopentyl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B6640187.png)
![2-(1-hydroxycyclopentyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B6640190.png)
![(1-Benzoylpiperidin-2-yl)-[4-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6640203.png)
![1-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]cyclopentane-1-carbonitrile](/img/structure/B6640209.png)
![1-(5-Ethyl-2-methylpyrazol-3-yl)-3-[(1-hydroxycyclobutyl)methyl]urea](/img/structure/B6640216.png)
![1-(2,6-Difluorophenyl)-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethanol](/img/structure/B6640221.png)

![3-(hydroxymethyl)-N-[5-(2-phenylpropan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B6640238.png)

![1-(furan-2-carbonyl)-N-[(1-hydroxycyclohexyl)methyl]piperidine-2-carboxamide](/img/structure/B6640255.png)